molecular formula CaH8I2O4 B228637 Tetrachloropalladate ion (PdCl42-) CAS No. 14349-67-8

Tetrachloropalladate ion (PdCl42-)

Cat. No.: B228637
CAS No.: 14349-67-8
M. Wt: 248.2 g/mol
InChI Key: RPYSFYBAYJBKCR-UHFFFAOYSA-J
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Description

Structural Analysis of Tetrachloropalladate Ion (PdCl₄²⁻)

Molecular Geometry and Coordination Chemistry

PdCl₄²⁻ adopts a square planar geometry in both solid-state and solution phases, as confirmed by X-ray diffraction and magnetic susceptibility studies. The palladium(II) center coordinates four chloride ligands in a planar arrangement, with Pd–Cl bond lengths averaging 2.30–2.33 Å . This geometry contrasts sharply with tetrahedral NiCl₄²⁻, which exhibits longer M–Cl bonds (~2.40 Å) and paramagnetism due to two unpaired electrons.

The square planar configuration arises from the d⁸ electronic configuration of Pd²⁺. In such systems, strong ligand field splitting stabilizes the dx²-y² orbital, leaving the dxy, dxz, dyz, and dz² orbitals fully occupied. This electronic arrangement minimizes repulsion and aligns with the Kepert model for d⁸ complexes.

Crystallographic Characterization of PdCl₄²⁻ Polymorphs

PdCl₄²⁻ forms multiple polymorphs depending on counterions and crystallization conditions:

Polymorph Space Group Pd–Cl Bond Length (Å) Geometry Reference
K₂PdCl₄ P4/mmm 2.33 Square planar
(NH₃CH₃)₂PdCl₄ P4₂/mnm 2.29–2.31 Square planar
K₂PdCl₄-xBrx P4/mmm 2.35–2.44 Distorted planar

In the β-form of PdCl₂, PdCl₄²⁻ units aggregate into octahedral clusters via μ₂-Cl bridges, though individual Pd centers retain square planar geometry. Substitution of Cl⁻ with Br⁻ elongates bonds linearly, reflecting the larger ionic radius of bromide.

Ligand Field Theory and Electronic Configuration

Ligand field splitting in PdCl₄²⁻ differs markedly from octahedral or tetrahedral complexes. The d-orbital energy hierarchy in square planar geometry is:
$$
d{x^2-y^2} > d{z^2} > d{xy} > d{xz}, d_{yz}
$$
This splitting results in a large Δ (crystal field splitting energy), favoring a low-spin configuration with all electrons paired. Density functional theory (DFT) calculations reveal that interelectron repulsion in the dxz/dyz orbitals further stabilizes the square planar geometry.

UV-Vis spectroscopy of PdCl₄²⁻ shows absorption bands at ~400 nm and ~250 nm , assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions, respectively. These transitions are forbidden in idealized square planar symmetry but gain intensity via vibronic coupling.

Comparative Analysis with Analogous d⁸ Complexes

NiCl₄²⁻ vs. PdCl₄²⁻
  • Geometry : NiCl₄²⁻ is tetrahedral (high-spin d⁸), while PdCl₄²⁻ is square planar (low-spin d⁸).
  • Magnetism : NiCl₄²⁻ is paramagnetic (μ = ~2.8 BM), whereas PdCl₄²⁻ is diamagnetic.
  • Bond Lengths : Ni–Cl bonds are longer (2.40 Å) due to weaker ligand field effects.
PtCl₄²⁻ vs. PdCl₄²⁻

Both complexes are square planar, but PtCl₄²⁻ exhibits shorter M–Cl bonds (2.31 Å) and higher stability due to the lanthanide contraction and stronger relativistic effects in Pt. PtCl₄²⁻ also shows enhanced π-backbonding, reducing its reactivity toward ligand substitution.

Properties

CAS No.

14349-67-8

Molecular Formula

CaH8I2O4

Molecular Weight

248.2 g/mol

IUPAC Name

palladium(2+);tetrachloride

InChI

InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-4

InChI Key

RPYSFYBAYJBKCR-UHFFFAOYSA-J

SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2]

Other CAS No.

172542-68-6

Related CAS

10025-98-6 (di-potassium salt)
13820-33-2 (di-cesium salt)
13820-40-1 (di-ammonium salt)
15525-45-8 (di-lithium salt)
13820-53-6 (di-Na salt)

Synonyms

dipotassium tetrachloropalladate
disodium tetrachloropalladate
tetrachloropalladate
tetrachloropalladium
tetrachloropalladium dihydrogen
tetrachloropalladium, diammonium salt
tetrachloropalladium, dicesium salt
tetrachloropalladium, dilithium salt
tetrachloropalladium, dipotassium salt
tetrachloropalladium, disodium salt

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Tetrachloropalladate is widely recognized for its role as a catalyst in organic synthesis and industrial processes. It is particularly effective in:

  • Cross-Coupling Reactions : Tetrachloropalladate serves as a precursor for palladium catalysts used in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in forming carbon-carbon bonds. These reactions are crucial for producing pharmaceuticals and agrochemicals .
  • Hydrogenation Reactions : The compound can facilitate hydrogenation processes, where it aids in the addition of hydrogen to unsaturated organic compounds, thereby enhancing reaction rates and selectivity .

Synthesis of Nanomaterials

Tetrachloropalladate plays a pivotal role in synthesizing palladium nanoparticles, which have applications in catalysis, electronics, and medicine:

  • Nanoparticle Synthesis : Sodium tetrachloropalladate(II) has been utilized to prepare palladium nanospheres and alloy nanoparticles through various reduction methods. These nanoparticles exhibit unique catalytic properties due to their high surface area-to-volume ratio .
  • Electrochemical Applications : Palladium nanoparticles derived from tetrachloropalladate are employed in electrochemical sensors and fuel cells, where they enhance the efficiency of electrochemical reactions due to their catalytic activity .

Material Science Applications

The compound is also significant in material science for developing advanced materials:

  • Semiconducting Polymers : Potassium tetrachloropalladate(II) is used as a reagent in synthesizing semiconducting metal-containing polymers, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
  • Optical Materials : The compound reacts with bis(dithiolates) to create materials used in optical applications, including bar code materials and laser Q-switch materials. These applications leverage the unique optical properties imparted by palladium complexes .

Electrolysis and Electrochemical Processes

Tetrachloropalladate ions are utilized in electrolysis processes, particularly for producing palladium coatings on various substrates:

  • Electroplating : The ion can be employed in electroplating baths to deposit palladium onto surfaces, enhancing corrosion resistance and electrical conductivity. This application is vital in electronics manufacturing and jewelry production .

Case Studies

Research demonstrated that palladium nanoparticles synthesized from tetrachloropalladate using sonochemical reduction exhibit enhanced catalytic properties compared to bulk palladium. The study highlighted the influence of nanoparticle size on catalytic activity in hydrogenation reactions .

Nanoparticle SizeCatalytic Activity
<10 nmHigh
10 - 50 nmModerate
>50 nmLow

Comparison with Similar Compounds

Palladium(II) Chloride (PdCl₂)

  • Structure and Reactivity : PdCl₂ exists as a polymeric solid with bridging chloride ligands. Unlike PdCl₄²⁻, it requires chloride ions to form the soluble PdCl₄²⁻ complex in solution .
  • Biological Activity : Sodium tetrachloropalladate (Na₂PdCl₄) exhibits greater skin penetration and inflammatory response compared to PdCl₂, despite both causing similar histological effects like apoptosis .
  • Applications : PdCl₂ is a precursor to PdCl₄²⁻ and is used in catalytic processes, whereas PdCl₄²⁻ salts are preferred in analytical methods (e.g., sinigrin quantification in TGLC assays) and allergy patch tests .

Hexachloropalladate(IV) (PdCl₆²⁻)

  • Oxidation State : PdCl₆²⁻ contains palladium in the +4 oxidation state, making it a stronger oxidizer than PdCl₄²⁻ (Pd²⁺).
  • Stability : PdCl₆²⁻ is less common and typically stabilized in salts like sodium hexachloropalladate(IV) (Na₂PdCl₆). It is used in specialized synthetic applications, whereas PdCl₄²⁻ dominates catalysis and materials science .

Sulfitopalladate(II) (PdS₂O₆²⁻)

  • Ligand Composition : This complex replaces chloride with sulfito ligands (SO₃²⁻), forming compounds like potassium sulfitopalladate(II) (K₂PdS₂O₆).
  • Applications : Sulfito complexes are less prevalent in catalysis but may offer unique redox properties compared to PdCl₄²⁻ .

Tetraamminepalladium(II) ([Pd(NH₃)₄]²⁺)

  • Coordination Environment : This cationic complex features ammonia ligands instead of chloride. It is often paired with PdCl₄²⁻ in salts like tetraamminepalladium(II) tetrachloropalladate(II) ([Pd(NH₃)₄][PdCl₄]), which is used in heterogeneous catalysis .
  • Solubility : Unlike PdCl₄²⁻ salts, ammine complexes are typically soluble in polar solvents, enabling diverse synthetic applications.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Oxidation State Ligands Key Applications Biological Relevance
PdCl₄²⁻ +2 Cl⁻ Catalysis (Wacker process), TGLC assays Patch test allergen
PdCl₂ +2 Cl⁻ (bridging) Precursor to PdCl₄²⁻, catalysis Limited skin penetration
PdCl₆²⁻ +4 Cl⁻ Specialized synthesis Not reported
PdS₂O₆²⁻ +2 SO₃²⁻ Niche redox reactions Not reported
[Pd(NH₃)₄]²⁺ +2 NH₃ Homogeneous catalysis Not reported

Table 2: Physicochemical Properties

Property PdCl₄²⁻ (Na₂PdCl₄) PdCl₂ [Pd(NH₃)₄][PdCl₄]
Solubility in Water High Low (requires Cl⁻) Moderate
Stability in Solution Stable Converts to PdCl₄²⁻ Stable in dry conditions
Key Reaction Catalyzes Wacker process Forms PdCl₄²⁻ with Cl⁻ Redox-active in catalysis

Preparation Methods

Nitrate Precursor Conversion

PdCl₄²⁻ can be indirectly synthesized from palladium nitrate (Pd(NO₃)₂) by introducing chloride ions (Cl⁻):
Pd(NO3)2+4ClPdCl42+2NO3\text{Pd(NO}_3\text{)}_2 + 4\,\text{Cl}^- \rightarrow \text{PdCl}_4^{2-} + 2\,\text{NO}_3^-
However, Cl⁻ concentration and pH critically influence stability. At pH > 3, PdCl₄²⁻ hydrolyzes to colloidal palladium hydroxide chloride (PHC), which aggregates and precipitates.

pH-Dependent Stability

UV-vis and SAXS studies reveal that PdCl₄²⁻ solutions remain stable at pH < 2 but rapidly hydrolyze above pH 3.3. For instance:

  • pH 1–2: No PHC formation after 50 minutes.

  • pH 12: Complete hydrolysis within seconds.

Applications in Catalysis and Material Science

PdCl₄²⁻ serves as a precursor for supported Pd catalysts in water treatment and organic synthesis. For example:

  • Reductive Catalysis: Na₂PdCl₄ adsorbed on activated carbon and reduced under H₂ forms Pd⁰ nanoparticles, which catalyze oxyanion (e.g., bromate) reduction.

  • Cross-Coupling Reactions: PdCl₄²⁻-derived complexes facilitate C–H activation in pharmaceuticals.

Catalyst Optimization:
Lowering Pd content to 20% in Re–Pd/C or Mo–Pd/C catalysts retains activity while reducing costs .

Q & A

Q. How is the tetrachloropalladate ion synthesized in aqueous solutions, and what factors influence its stability?

  • Methodological Answer : PdCl₄²⁻ is typically synthesized by dissolving palladium(II) chloride (PdCl₂) in hydrochloric acid (HCl), where excess Cl⁻ ligands coordinate with Pd²+ to form the stable square-planar complex: PdCl2+2Cl[PdCl4]2\text{PdCl}_2 + 2\text{Cl}^- \rightarrow [\text{PdCl}_4]^{2-}

    The reaction is pH-dependent, requiring acidic conditions to prevent hydrolysis. Ionic strength also affects stability; increasing NaCl concentration enhances complex stability due to the common ion effect . Stability constants (log β) for PdCl₄²⁻ decrease at higher ionic strengths (e.g., 0.1 M to 1.0 M NaCl), as shown in studies using potentiometric titrations .

Q. What are the key spectroscopic and analytical techniques to confirm PdCl₄²⁻ formation in solution?

  • Methodological Answer : UV-Vis spectroscopy is routinely used to monitor PdCl₄²⁻ formation, with characteristic absorption bands at \sim240 nm (ligand-to-metal charge transfer) and \sim380 nm (d-d transitions). X-ray diffraction (XRD) can confirm crystalline derivatives (e.g., K₂PdCl₄), while cyclic voltammetry detects redox behavior, such as PdCl₄²⁻ reduction to Pd⁰ at \sim0.2 V (vs. Ag/AgCl) .

II. Advanced Research Questions

Q. How does PdCl₄²⁻ function in catalytic cycles, such as the Wacker process?

  • Methodological Answer : In the Wacker oxidation, PdCl₄²⁻ acts as a redox catalyst. The mechanism involves: (i) Ethylene coordination to PdCl₄²⁻, forming a π-complex. (ii) Nucleophilic attack by water, leading to hydroxyl-Pd intermediates. (iii) Reductive elimination of acetaldehyde, regenerating Pd⁰, which is reoxidized by CuCl₂. Kinetic studies show that chloride ion concentration critically modulates reaction rates by stabilizing intermediates .

Q. What experimental strategies address discrepancies in nanoparticle size characterization (e.g., XRD vs. TEM)?

  • Methodological Answer : Discrepancies arise because XRD measures crystalline domain sizes (via Scherrer equation), while TEM visualizes individual particles. For Pd nanoparticles synthesized via PdCl₄²⁻ reduction in polypyrrole films, XRD may report larger sizes (17 nm) than TEM (14±2 nm) due to aggregated crystallites dominating the XRD signal . To resolve this, combine XRD with small-angle X-ray scattering (SAXS) for a holistic view.

Q. How can PdCl₄²⁻ be utilized in reductive dechlorination of persistent pollutants?

  • Methodological Answer : PdCl₄²⁻-supported catalysts (e.g., Pd/Fe bimetallic systems) enable dechlorination of polychlorinated biphenyls (PCBs). The process involves: (i) Adsorption of PCB77 onto the catalyst surface. (ii) Electron transfer from Fe⁰ to PdCl₄²⁻, reducing Pd²+ to Pd⁰. (iii) Catalytic cleavage of C-Cl bonds via β-elimination. GC-MS analysis confirms biphenyl as the primary product, with pseudo-first-order kinetics observed under anaerobic conditions .

III. Experimental Design & Data Analysis

Q. What precautions are necessary when handling PdCl₄²⁻ salts in ligand-exchange studies?

  • Methodological Answer : PdCl₄²⁻ is hygroscopic and light-sensitive. Store derivatives (e.g., Na₂PdCl₄) in desiccators under inert gas. For ligand-exchange experiments (e.g., with NH₃ or thiosemicarbazones): (i) Use anhydrous solvents to avoid hydrolysis. (ii) Monitor pH to prevent precipitation of Pd(OH)₂. (iii) Characterize products via FT-IR (e.g., shifts in Pd-Cl stretching modes at \sim320 cm⁻¹) .

Q. How to design experiments assessing PdCl₄²⁻ stability in seawater or high-ionic-strength media?

  • Methodological Answer : Use ion-selective electrodes (ISE) or UV-Vis spectroscopy to track PdCl₄²⁻ speciation in simulated seawater (0.5 M NaCl, 0.05 M Mg²+). Competitive ligand experiments with EDTA can quantify stability constants under varying ionic strengths, as demonstrated in studies modeling palladium biogeochemistry .

IV. Safety and Compliance

Q. What safety protocols are critical when working with PdCl₄²⁻ in nanoparticle synthesis?

  • Methodological Answer : PdCl₄²⁻ is a skin sensitizer and toxic if inhaled. Use fume hoods for wet synthesis steps and glove boxes for dry handling. Waste containing Pd nanoparticles must be treated with 10% HNO₃ to dissolve Pd⁰, followed by recovery via ion-exchange resins to meet environmental regulations .

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